25(R)-Hydroxyprotopanaxadiol
Overview
Description
25®-Hydroxyprotopanaxadiol: is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional medicine. This compound is a type of dammarane-type triterpenoid saponin, which is known for its various pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 25®-Hydroxyprotopanaxadiol typically involves the hydrolysis of ginsenosides, which are glycosides found in ginseng. The hydrolysis process can be carried out using acidic or enzymatic methods. Acidic hydrolysis involves the use of strong acids like hydrochloric acid under controlled conditions, while enzymatic hydrolysis uses specific enzymes such as β-glucosidase to selectively cleave the glycosidic bonds.
Industrial Production Methods: Industrial production of 25®-Hydroxyprotopanaxadiol often involves the extraction of ginsenosides from ginseng roots followed by hydrolysis. The extraction process usually employs solvents like ethanol or methanol. After extraction, the ginsenosides are subjected to hydrolysis to yield 25®-Hydroxyprotopanaxadiol. The product is then purified using techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 25®-Hydroxyprotopanaxadiol can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert 25®-Hydroxyprotopanaxadiol into its reduced forms using agents like sodium borohydride.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups. For example, hydroxyl groups can be substituted with halogens using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: Reduced forms like alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: 25®-Hydroxyprotopanaxadiol is used as a starting material for the synthesis of various bioactive compounds. Its unique structure allows for the creation of derivatives with potential therapeutic applications.
Biology: In biological research, this compound is studied for its effects on cellular processes. It has been shown to modulate signaling pathways involved in inflammation and apoptosis.
Medicine: 25®-Hydroxyprotopanaxadiol has been investigated for its potential in treating various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Its anti-inflammatory and anti-cancer properties make it a promising candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the formulation of health supplements and herbal medicines. Its extraction and purification processes are optimized for large-scale production.
Mechanism of Action
The mechanism of action of 25®-Hydroxyprotopanaxadiol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response. Additionally, it can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins. The compound also has neuroprotective effects by inhibiting oxidative stress and reducing neuronal damage.
Comparison with Similar Compounds
Protopanaxadiol: Another dammarane-type triterpenoid found in ginseng with similar pharmacological properties.
Ginsenoside Rg3: A ginsenoside that also exhibits anti-cancer and anti-inflammatory effects.
Ginsenoside Rh2: Known for its anti-cancer properties and ability to induce apoptosis in cancer cells.
Uniqueness: 25®-Hydroxyprotopanaxadiol is unique due to its specific hydroxylation pattern, which contributes to its distinct pharmacological profile. Compared to other similar compounds, it has shown a higher potency in certain biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54O4/c1-25(2,33)13-9-14-30(8,34)19-10-16-29(7)24(19)20(31)18-22-27(5)15-12-23(32)26(3,4)21(27)11-17-28(22,29)6/h19-24,31-34H,9-18H2,1-8H3/t19-,20+,21-,22+,23-,24-,27-,28+,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYVIIIEJKSVBR-XHJPDDKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC(C4C3(CCC4C(C)(CCCC(C)(C)O)O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C[C@H]([C@H]4[C@]3(CC[C@@H]4[C@@](C)(CCCC(C)(C)O)O)C)O)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601003342 | |
Record name | Dammarane-3,12,20,25-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601003342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83349-37-5 | |
Record name | Dammarane-3,12,20,25-tetrol, (3beta,12beta,20R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083349375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dammarane-3,12,20,25-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601003342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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